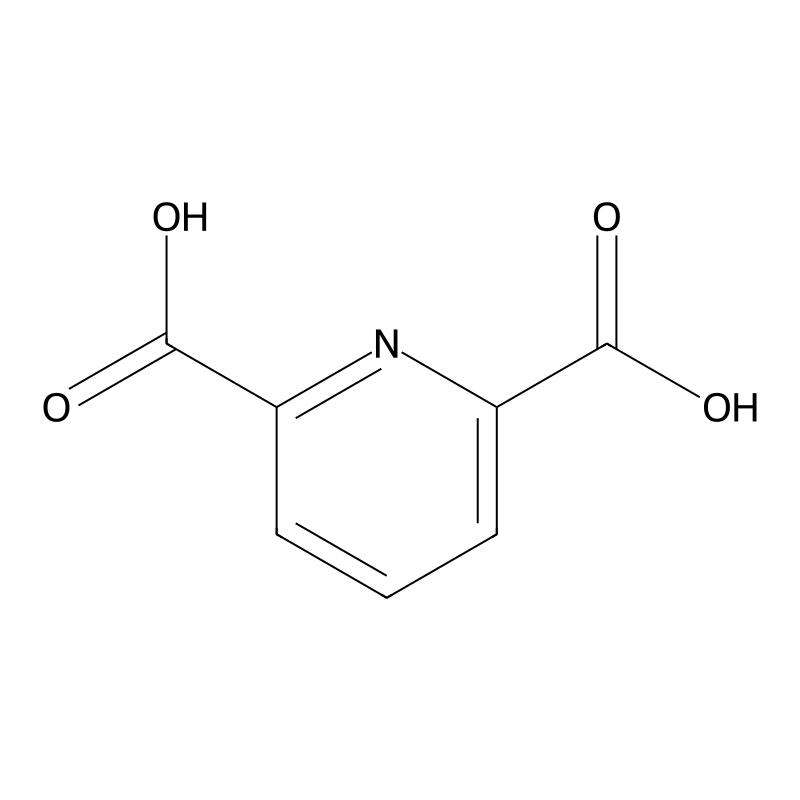

2,6-Pyridinedicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Role in Bacterial Spores

DPA plays a crucial role in the heat and radiation resistance of bacterial endospores . It chelates divalent cations like calcium within the spore core, dehydrating the cytoplasm and creating a dormant state highly resistant to harsh environmental conditions. Research suggests that DPA levels are crucial for spore germination and can be targeted to develop novel strategies for controlling bacterial growth and persistence .

Lanthanide and Transition Metal Complexation

DPA acts as a chelating agent, forming stable complexes with lanthanide and transition metal ions . These complexes have diverse applications in various scientific fields, including:

- Luminescence studies: DPA-lanthanide complexes exhibit unique luminescent properties, making them valuable probes for biological sensing and imaging applications .

- Catalysis: DPA-metal complexes can act as efficient catalysts for various organic transformations, offering potential for developing new sustainable and selective catalytic processes .

- Separation science: DPA-metal complexes can be utilized in ion chromatography for the separation and analysis of lanthanide and transition metal ions due to their selective binding properties .

Other Research Applications

DPA also holds promise in other research areas, such as:

- Material science: Research explores the use of DPA in the development of new materials with specific functionalities, including coordination polymers and metal-organic frameworks .

- Biomedical research: Studies investigate the potential of DPA-based compounds for various biomedical applications, such as drug delivery and imaging agents .

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid, is an organic compound characterized by its two carboxylic acid groups attached to a pyridine ring at the 2 and 6 positions. Its chemical formula is C₇H₆N₂O₄, and it appears as a white crystalline solid. This compound plays a significant role in biological systems, particularly in the heat resistance of bacterial endospores, where it constitutes about 5% to 15% of the dry weight of spores from species such as Bacillus subtilis and Clostridium .

- Complexation: It forms stable complexes with metal ions such as calcium, which enhances the heat resistance of bacterial spores by binding free water molecules and stabilizing DNA .

- Oxidation: Dipicolinic acid undergoes oxidation reactions that can lead to the formation of various derivatives .

- Substitution Reactions: The presence of carboxylic groups allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives with different functional groups .

Dipicolinic acid is crucial for the survival of certain bacteria under extreme conditions. Its primary biological functions include:

- Heat Resistance: The calcium-dipicolinic acid complex protects bacterial DNA from heat denaturation, contributing to spore stability and viability during extreme temperature exposure .

- Detection in Analytical Methods: Due to its high concentration in bacterial spores, dipicolinic acid is often used as a target in assays for detecting bacterial endospores through photoluminescence techniques .

Several methods exist for synthesizing 2,6-pyridinedicarboxylic acid:

- Methyl Oxidation Reaction: This method involves the oxidation of methyl derivatives of pyridine followed by carboxylation .

- Carbonylation Reaction: A carbonylation approach can also be employed to synthesize this compound efficiently .

- Transition Metal Catalysis: Various studies have explored using transition metals to facilitate reactions leading to dipicolinic acid derivatives .

Dipicolinic acid has several important applications:

- Analytical Chemistry: It is utilized in ion chromatography for preparing metal complexes, which are essential for various analytical techniques .

- Biotechnology: Its role in enhancing the stability of bacterial spores makes it valuable in biotechnology applications related to microbial preservation and decontamination processes .

- Agriculture: Dipicolinic acid and its derivatives can be used to develop growth substrates for microorganisms in agricultural settings .

Research on the interactions of dipicolinic acid with metal ions has shown that:

- Complexes formed with copper(II) and nickel(II) exhibit significant interactions with DNA, suggesting potential applications in drug design and biochemistry .

- Studies have demonstrated that these metal complexes can cleave DNA under specific conditions, indicating their potential use in therapeutic applications targeting genetic material .

Several compounds share structural similarities with 2,6-pyridinedicarboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dinicotinic Acid | Isomeric form with carboxylic groups at 3 and 5 | Primarily used in agriculture as a herbicide |

| 2,6-Pyridinedicarbothioic Acid | Thiocarboxylic groups instead of carboxylic groups | Potential applications in organic synthesis |

| Pyridine-3,5-dicarboxylic Acid | Carboxylic groups at positions 3 and 5 | Different biological activity compared to dipicolinic acid |

Dipicolinic acid stands out due to its significant role in bacterial spore heat resistance and its unique ability to form stable complexes with metal ions, which is not observed in all similar compounds.

Dipicolinic acid is naturally produced by spore-forming bacteria, primarily within the genera Bacillus and Clostridium, where it accumulates to impressive concentrations during sporulation. In these organisms, DPA can constitute between 5% and 15% of the spore dry weight, highlighting its biological significance. The presence of high DPA concentrations in bacterial spores contributes significantly to their heat resistance, with the calcium-DPA complex playing a crucial role in DNA protection and spore dehydration.

The biosynthetic pathway for DPA in Bacillus species has been extensively characterized and involves a branch from the lysine biosynthesis pathway. In Bacillus subtilis, the model organism for studying sporulation, the DPA synthetic pathway is encoded by four key operons: dapG, asd, dapA, and dpaAB. This pathway initiates with L-aspartate and proceeds through three shared steps with lysine biosynthesis before branching to form DPA (Figure 1).

The initial steps in this pathway include:

- Conversion of L-aspartate to L-4-aspartyl phosphate by aspartate kinase (encoded by dapG)

- Production of L-aspartate 4-semialdehyde by aspartate-semialdehyde dehydrogenase (encoded by asd)

- Formation of (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA) by 4-hydroxy-tetrahydrodipicolinate synthase (encoded by dapA)

The branch point of the pathway occurs at HTPA, which was definitively identified as the precursor to DPA, correcting earlier assumptions that (S)-2,3-dihydrodipicolinate was the direct precursor. The final conversion of HTPA to DPA is catalyzed by dipicolinate synthase, encoded by the dpaAB genes (also known as spoVFAB) in Bacillus species. This enzyme catalyzes the dehydration and reduction of HTPA to form DPA, with a reported Km value of 0.776 mM for HTPA.

Interestingly, the pathway for DPA biosynthesis varies between different spore-forming bacterial genera. While Bacillus and many Paenibacilli utilize the SpoVF complex for DPA synthesis, Clostridia in Cluster I (including important pathogens such as C. perfringens, C. botulinum, and C. tetani) lack spoVF orthologs. Instead, these organisms employ an electron transfer flavoprotein, EtfA, to catalyze the conversion of HTPA to DPA. This alternative pathway was confirmed through genetic and biochemical studies showing that a C. perfringens strain with etfA inactivated produced ≤11% of wild-type DPA levels.

Table 1: DPA Content and Key Biosynthetic Enzymes in Spore-Forming Bacteria

Once synthesized in the mother cell compartment during sporulation, DPA must be transported into the developing forespore. This transport process is facilitated by proteins encoded by the spoVA operon, which are exclusively expressed in the forespore at approximately the time of DPA synthesis in the mother cell. The spoVA operon encodes six proteins (SpoVAA-F), several of which appear to be membrane proteins that form a transport complex. Mutation studies have demonstrated that the first five cistrons of this operon are essential for proper DPA accumulation in spores, despite normal DPA synthesis occurring in the mother cell compartment.

Heterologous Expression Systems in Model Organisms

While DPA is abundant in bacterial spores, its industrial production is challenging due to the intrinsic link between DPA synthesis and the complex sporulation process. To overcome this limitation, significant efforts have been directed toward establishing heterologous production systems in non-sporulating, industrially relevant microorganisms.

The first successful heterologous production of DPA was demonstrated in Escherichia coli, identifying the minimal gene set required for gram-scale production in this industrial workhorse organism. This pioneering work involved systematically overexpressing combinations of genes from the lysine pathway, including lysC, asd, dapA, and dapB, to determine which genes are necessary for recombinant DPA production. Through targeted genetic modifications, an optimized strain was developed that lacked several genes (lysA, tdh, and metA), resulting in 5.21 g/L DPA when 5 g/L of aspartate was supplied as a precursor.

Further optimization involved screening various aspartate kinases and dipicolinate synthases for optimal activity in E. coli. The best-performing enzymes were then combined with overexpression of phosphoenolpyruvate carboxylase to develop a complete biosynthetic pathway capable of producing 4.7 g/L DPA directly from glucose. This represents a significant achievement in establishing a viable heterologous production platform disconnected from sporulation-specific regulation.

More recently, DPA production has been established in Corynebacterium glutamicum, a Gram-positive bacterium widely used for industrial amino acid production, particularly L-lysine. The first de novo production of DPA by C. glutamicum was achieved by overexpressing dipicolinate synthase genes from Paenibacillus sonchi genomovar riograndensis SBR5 in a C. glutamicum L-lysine producer strain. Through systems metabolic engineering approaches, DPA production reached 2.5 g/L in shake-flask cultivations and 1.5 g/L in fed-batch bioreactor cultivations.

A notable advantage of C. glutamicum as a production host is its ability to utilize a wide range of carbon sources. The engineered strain demonstrated DPA production from alternative substrates including arabinose, xylose, glycerol, and starch, expanding the feedstock options for industrial production. Additionally, expression of the codon-harmonized phosphite dehydrogenase gene from Pseudomonas stutzeri enabled phosphite-dependent non-sterile DPA production, potentially reducing production costs associated with sterilization.

In 2024, Pseudomonas putida KT2440 emerged as a promising host for DPA production, with a systematically engineered strain producing the highest reported titer of 11.72 g/L from glucose in a 5 L fermentor. P. putida offers several advantages for DPA production, including its robustness, metabolic versatility, and genetic tractability. The dominant Entner–Doudoroff (ED) pathway for glucose metabolism in this strain provides an ideal route for DPA production due to enhanced NADPH generation and the naturally balanced flux between glyceraldehyde-3-phosphate and pyruvate, both precursors for DPA synthesis.

Table 2: Heterologous Production Systems for Dipicolinic Acid

These heterologous expression systems demonstrate the feasibility of decoupling DPA production from the sporulation process, enabling industrial-scale production of this valuable compound through fermentation. The highest reported titer (11.72 g/L in P. putida) represents significant progress toward economically viable production processes.

Genetic Regulation of Dipicolinate Synthase Activity

The synthesis of dipicolinic acid is tightly regulated during sporulation, with complex temporal and spatial control mechanisms ensuring appropriate DPA accumulation in bacterial endospores. Understanding the genetic regulation of dipicolinate synthase activity is crucial for optimizing heterologous production systems and manipulating DPA synthesis in native producers.

In Bacillus subtilis, the promoter of the dpa operon contains sequences with strong similarity to promoters recognized by the sigma K form of RNA polymerase. Transcription from this promoter is detected approximately four hours after the onset of sporulation, coinciding with the appearance of sigma K activity. This timing is consistent with the late-stage expression pattern observed for DPA synthetase activity, which is specifically localized to the mother cell compartment during sporulation.

The dependence of dpa operon transcription on sigma K has been conclusively demonstrated through mutation studies. Transcription is abolished by mutations in genes required for the synthesis of active sigma K, confirming that this sigma factor is essential for DPA synthesis. Furthermore, transcription of the dpa operon is enhanced by mutations in gerE, indicating that the GerE protein acts as a negative regulator of DPA synthesis. This regulatory mechanism ensures that DPA production is appropriately timed within the sporulation cascade.

Studies with sporulation-deficient (spo) mutants of B. subtilis have revealed complex patterns of regulation within the sporulation pathway. Many spo mutations do not prevent DPA synthesis but instead disrupt its incorporation into the spore. A general pattern emerges where strains with mutations in loci expressed in the spore compartment still synthesize DPA, whereas strains with mutations in most loci expressed in the mother-cell compartment do not. These observations, combined with transcriptional studies, suggest a branched regulatory pathway at approximately stage IV of sporulation. One branch leads through spoVC to synthesis of DPA synthetase, while the other leads through spoVD to expression of gerE.

Table 3: Regulatory Factors Influencing DPA Synthesis in Bacillus subtilis

Beyond transcriptional regulation, the enzymatic activity of dipicolinate synthase is influenced by various factors. The enzyme catalyzes the dehydration and reduction of HTPA to DPA, with a Km value of 0.776 mM HTPA for the SpoVFAB complex from B. subtilis. The precise reaction mechanism remains somewhat unclear, with possibilities including spontaneous dehydration followed by enzyme-catalyzed reduction, or a dual reductase-dehydratase function similar to enzymes like TerBC in p-terphenyl biosynthesis.

In contrast to the sporulation-linked regulation in bacteria, DPA synthesis in the mold Penicillium citreoviride displays characteristics of a secondary metabolite. Production begins during the idiophase (after primary growth) and continues through the stationary phase for approximately 100 hours. Unlike bacterial systems, DPA synthesis in this fungus is highly sensitive to inhibition by calcium ions in the growth medium, despite calcium promoting sporulation. Interestingly, DPA is not detected in mold spores, suggesting a different biological role compared to bacterial endospores.

Carbon Flux Optimization for Industrial-Scale Fermentation

The successful industrial production of dipicolinic acid requires optimization of carbon flux through the biosynthetic pathway, maximizing yield and titer while minimizing byproduct formation. Various metabolic engineering strategies have been implemented to enhance DPA production in heterologous hosts, addressing bottlenecks and redirecting carbon flux toward the desired product.

In engineered E. coli strains, strategic gene deletions have been employed to prevent carbon flux diversion to competing pathways. The deletion of lysA, which encodes diaminopimelate decarboxylase, blocks the conversion of diaminopimelate to lysine, potentially increasing the availability of precursors for DPA synthesis. Similarly, deletion of tdh (threonine dehydrogenase) and metA (homoserine O-succinyltransferase) further reduces competition for common precursors, resulting in improved DPA production.

The optimization of precursor supply is another critical aspect of improving DPA production. Overexpression of phosphoenolpyruvate carboxylase in E. coli enhances the conversion of phosphoenolpyruvate to oxaloacetate, increasing the availability of aspartate, the initial substrate in the DPA pathway. This approach, combined with the use of optimized aspartate kinases and dipicolinate synthases, has enabled the development of a complete biosynthetic pathway capable of producing 4.7 g/L DPA directly from glucose.

In C. glutamicum, systems metabolic engineering has been applied to optimize carbon flux for DPA production, resulting in titers of 2.5 g/L in shake-flask cultivations. A significant advantage of this host is its ability to utilize various carbon sources, allowing for flexible feedstock options in industrial settings. DPA production has been successfully demonstrated from alternative substrates including arabinose, xylose, glycerol, and starch, expanding the range of renewable resources that can be converted to this valuable compound.

Table 4: Carbon Source Flexibility for DPA Production

The highest reported DPA titer to date has been achieved in P. putida KT2440, with production reaching 11.72 g/L in a 5 L fermentor. The success of this system can be attributed to the metabolic characteristics of P. putida, particularly its dominant Entner–Doudoroff (ED) pathway for glucose metabolism. This pathway offers advantages for DPA production, including enhanced NADPH generation and a naturally balanced flux between glyceraldehyde-3-phosphate and pyruvate, both key precursors for DPA synthesis. The in silico design of DPA production via the ED pathway in P. putida KT2440 represents a sophisticated approach to metabolic engineering, leveraging the organism's natural metabolic capabilities for optimal product formation.

Another innovative approach to improving DPA production is the development of non-sterile fermentation processes. In C. glutamicum, expression of the codon-harmonized phosphite dehydrogenase gene from P. stutzeri has enabled phosphite-dependent non-sterile DPA production. This strategy utilizes phosphite as both an energy source and a selective agent, allowing the engineered strain to outcompete potential contaminants without the need for strict sterilization, potentially reducing production costs.

The optimization of fermentation conditions represents another important aspect of industrial DPA production. Parameters such as temperature, pH, dissolved oxygen, and feeding strategies can significantly impact productivity and must be carefully optimized for each production system. For example, the 5 L fermentor cultivation of P. putida likely involved specific feeding strategies to achieve the high reported titer of 11.72 g/L, although detailed process parameters are not provided in the available literature.

Future opportunities for improving DPA production include:

- Further metabolic engineering to eliminate remaining bottlenecks and competing pathways

- Process intensification through advanced fermentation technologies

- Integration of omics data (transcriptomics, proteomics, metabolomics) for systems-level optimization

- Development of continuous fermentation processes for increased productivity

- Exploration of alternative feedstocks, particularly waste streams and renewable resources

The collective efforts in metabolic engineering and process optimization have established viable pathways for the industrial-scale fermentative production of DPA, providing sustainable alternatives to fossil fuel-derived aromatic diacids for various applications.

The tridentate coordination capability of 2,6-pyridinedicarboxylic acid arises from its pyridine nitrogen atom and two carboxylate oxygen atoms, which collectively form a planar binding pocket. This configuration enables DPA to chelate transition metals in a κ^3^-(N,O,O’) mode, stabilizing octahedral, square-planar, and tetrahedral geometries depending on the metal ion’s electronic preferences. For example, cobalt(II), nickel(II), zinc(II), and cadmium(II) complexes with DPA adopt mononuclear structures where the ligand coordinates via the pyridine nitrogen and both deprotonated carboxylate groups [2]. Single-crystal X-ray diffraction studies reveal that in [Co(DPA)(H~2~O)~2~], the cobalt center is six-coordinate, with two water molecules completing the octahedral geometry [2].

The binding strength of DPA is influenced by pH and solvent conditions. In aqueous solutions at neutral pH, DPA exists primarily as a dianion (L^2−^), facilitating strong electrostatic interactions with metal cations. Spectroscopic analyses, including FT-IR and ^13^C NMR, confirm that carboxylate oxygen atoms engage in symmetric and asymmetric stretching vibrations (ν~asym~(COO^-^) ≈ 1600 cm^−1^, ν~sym~(COO^-^) ≈ 1400 cm^−1^) upon coordination [2]. Thermogravimetric studies further demonstrate the stability of these complexes, with decomposition temperatures exceeding 300°C, attributable to robust metal-ligand bonds [2].

Lanthanide-Dipicolinate Luminescent Coordination Polymers

Lanthanide ions such as terbium(III) and europium(III) form highly luminescent coordination polymers with DPA, leveraging its sensitizing “antenna effect.” The ligand’s conjugated π-system absorbs ultraviolet light and transfers energy to the lanthanide’s f-orbitals, resulting in characteristic sharp emission bands. For instance, the DPA-Tb^3+^ complex exhibits green luminescence at 497 nm (^5^D~4~ → ^7^F~6~) and 552 nm (^5^D~4~ → ^7^F~5~), while DPA-Eu^3+^ emits red light at 598 nm (^5^D~0~ → ^7^F~1~) and 624 nm (^5^D~0~ → ^7~F~2~) [4]. These emissions are quenched selectively by analytes like honey components, enabling applications in fluorescence-based sensing [4].

The structural rigidity of DPA-lanthanide polymers enhances their photophysical stability. Extended X-ray absorption fine structure (EXAFS) studies indicate that each lanthanide ion is nine-coordinate, bonded to three DPA ligands in a tridentate fashion, creating a porous framework with tunable luminescence properties [4]. Such materials are promising for optoelectronic devices and bioimaging, where environmental stability and brightness are critical.

Proton Transfer Mechanisms in Supramolecular Assemblies

Intramolecular proton transfer (IPT) in DPA governs its acid-base behavior and supramolecular assembly. Density functional theory (DFT) calculations reveal that the zwitterionic form of DPA, where one carboxyl group is protonated and the other deprotonated, is stabilized in low-dielectric solvents like chloroform (ε = 4.9) [5]. In contrast, aqueous environments (ε = 78.39) favor the fully deprotonated dianion due to enhanced solvation of charges [5]. The energy barrier for IPT in the gas phase is approximately 12 kJ/mol, lower than in solution, indicating solvent-mediated stabilization of tautomers [5].

Hydrogen-bonded dimers of DPA further illustrate its proton transfer dynamics. In the gas phase, dimerization stabilizes the zwitterionic form through O–H···N hydrogen bonds, with bond angles near 150° optimizing electrostatic complementarity [5]. These interactions are critical in crystal engineering, where DPA’s protonation state directs the formation of helical chains or layered networks in metal-organic frameworks (MOFs).

Structure-Activity Relationships in Antimicrobial Complexes

Metal complexes of DPA exhibit enhanced antimicrobial activity compared to the free ligand, a phenomenon attributed to the synergistic effects of metal-ligand coordination. For example, [Ni(DPA)(H~2~O)~2~] demonstrates inhibitory zones of 18–22 mm against Staphylococcus aureus and Escherichia coli, surpassing the minimal activity of uncomplexed DPA [2]. The minimum inhibitory concentration (MIC) values for cobalt and zinc complexes range from 32–64 µg/mL, suggesting potency comparable to standard antibiotics [2].

The antimicrobial mechanism involves disruption of microbial cell membranes via electrostatic interactions between the positively charged metal center and negatively charged phospholipid headgroups. Additionally, the lipophilic nature of metal complexes facilitates penetration into bacterial cells, where they interfere with enzymatic processes by binding to essential metalloproteins [2]. Structure-activity studies highlight that octahedral complexes with labile water ligands exhibit greater bioactivity, as ligand substitution reactions at the metal center enhance reactive oxygen species (ROS) generation [2].

2,6-Pyridinedicarboxylic acid demonstrates potent antifungal activity through sophisticated molecular mechanisms that specifically target fungal cellular processes, leading to programmed cell death. The compound exhibits remarkable efficacy against various agriculturally important phytopathogens with differential susceptibility patterns that correlate with specific apoptotic pathways [1].

The primary mechanism involves targeted inhibition of chitin biosynthesis, a critical component of fungal cell wall integrity. Research conducted on Valsa pyri, a devastating canker pathogen affecting pear orchards, reveals that 2,6-pyridinedicarboxylic acid completely blocks fungal growth at concentrations as low as 5 millimolar under optimal conditions [1] [2]. Scanning electron microscopy observations demonstrate that the compound causes characteristic morphological changes associated with apoptotic cell death, including cell membrane disruption and cytoplasmic condensation [1] [2].

The apoptotic cascade initiated by 2,6-pyridinedicarboxylic acid involves multiple cellular targets. Molecular analysis reveals significant downregulation of chitin synthase genes, particularly those encoding critical enzymes in the chitin biosynthetic pathway [1]. This disruption leads to compromised cell wall integrity, making fungal cells vulnerable to osmotic stress and ultimately resulting in cell lysis [1] [2]. The compound demonstrates species-specific activity patterns, with Valsa pyri showing the highest sensitivity, followed by Botryosphaeria dothidea and Alternaria alternata requiring 10 millimolar concentrations for complete growth inhibition [1].

Comparative studies across different fungal species reveal that 2,6-pyridinedicarboxylic acid induces apoptotic cell death through both metacaspase-dependent and metacaspase-independent pathways [3] [4]. The compound activates endogenous caspase-3 activity in susceptible fungi, leading to DNA fragmentation and programmed cell death [1] [5]. Additionally, the mechanism involves reactive oxygen species generation, creating oxidative stress conditions that further compromise cellular integrity [5] [6].

The selectivity of 2,6-pyridinedicarboxylic acid toward fungal cells over plant cells stems from fundamental differences in cell wall composition and biosynthetic pathways. While fungi rely heavily on chitin for structural integrity, plant cells utilize cellulose and other polysaccharides, making them inherently resistant to chitin biosynthesis inhibitors [7] [8]. This differential susceptibility provides an excellent therapeutic window for agricultural applications.

pH-Dependent Antifungal Activity Enhancement

The antifungal efficacy of 2,6-pyridinedicarboxylic acid exhibits pronounced pH-dependent characteristics, with optimal activity occurring under acidic conditions. This pH-dependency reflects the compound's ionization state and its interaction with target cellular components [1] [9].

Maximum antifungal activity occurs at pH 4.5, where the compound demonstrates up to 16-fold increased potency compared to neutral pH conditions [9]. Under these acidic conditions, the compound exists predominantly in its protonated form, enhancing membrane permeability and cellular uptake [10] [9]. The enhanced activity at acidic pH correlates with improved bioavailability and increased concentration at the target sites within fungal cells [9].

The pH-dependent mechanism involves multiple factors contributing to enhanced antifungal activity. At acidic pH values, 2,6-pyridinedicarboxylic acid undergoes conformational changes that optimize its interaction with fungal cell membranes [10]. The protonated form exhibits increased lipophilicity, facilitating passive diffusion across cellular membranes and accumulation within fungal cells [10] [9]. This phenomenon is particularly relevant for infections occurring in naturally acidic environments, such as vaginal candidiasis and certain plant tissue infections [9].

Research demonstrates that the compound's minimum inhibitory concentration decreases significantly as pH decreases from 7.0 to 4.5 [9]. For Candida glabrata, the minimum inhibitory concentration drops from 1.0 micrograms per milliliter at pH 7.0 to 0.063 micrograms per milliliter at pH 4.5, representing a substantial improvement in antifungal potency [9]. This pH-dependent enhancement makes 2,6-pyridinedicarboxylic acid particularly suitable for treating infections in acidic microenvironments [9].

The acidic pH optimization also influences the compound's interaction with metal ions, further enhancing its antifungal properties. Under acidic conditions, the compound forms more stable complexes with bivalent metal cations, creating synergistic effects that amplify antifungal activity [1] [11] [12]. This pH-dependent metal coordination contributes to the compound's enhanced efficacy in acidic environments commonly encountered in agricultural settings [1].

The practical implications of pH-dependent activity extend to formulation strategies for agricultural applications. Understanding the optimal pH range allows for the development of targeted delivery systems that maintain acidic conditions at the application site, maximizing antifungal efficacy while minimizing required concentrations [1] [9]. This pH-dependent enhancement represents a significant advantage for sustainable agricultural practices, as it enables effective pathogen control with reduced compound usage [1].

Phloem Mobility and Xylem Translocation Studies

The translocation properties of 2,6-pyridinedicarboxylic acid within plant vascular systems represent a crucial aspect of its agricultural utility, determining the compound's ability to reach target pathogens throughout the plant structure. Comprehensive transport studies demonstrate that the compound exhibits significant phloem mobility with selective accumulation in metabolically active tissues [1] [13] [14].

Phloem translocation studies reveal that 2,6-pyridinedicarboxylic acid possesses optimal physicochemical properties for systemic plant transport. The compound's molecular weight of 167 daltons, combined with its weak acid characteristics (pKa values of 2.3 and 4.8), positions it within the ideal range for phloem mobility [13] [10]. The dual carboxylic acid functionality provides the necessary ionization characteristics for effective membrane transport while maintaining sufficient lipophilicity for cellular uptake [13] [10].

Research conducted on pear trees demonstrates exceptional phloem penetration capabilities, with 2,6-pyridinedicarboxylic acid successfully crossing bark tissues to reach the phloem where Valsa pyri infections occur [1] [2]. The compound maintains high stability within plant tissues, showing no significant degradation over extended periods [1]. This stability ensures sustained antifungal activity throughout the plant system, providing long-lasting protection against systemic infections [1] [2].

The translocation mechanism involves both passive diffusion and active transport processes. The compound's weak acid nature enables ion trapping within phloem tissues, where the alkaline pH (approximately 8.0) promotes ionization and retention [10] [15]. This pH-dependent accumulation creates concentration gradients that favor movement toward metabolically active tissues where pathogen infections typically occur [10] [15].

Comparative translocation studies across different plant species reveal species-specific transport patterns. In bean plants, 2,6-pyridinedicarboxylic acid demonstrates moderate phloem mobility with systemic distribution throughout the plant [13]. Soybean studies show variable translocation rates dependent on plant developmental stage and environmental conditions [15]. These variations reflect differences in phloem anatomy, transport capacity, and metabolic activity between species [13] [15].

Xylem translocation studies indicate limited but significant movement of 2,6-pyridinedicarboxylic acid in the transpiration stream. The compound's moderate water solubility and low volatility contribute to its presence in xylem sap, although concentrations remain lower than those achieved in phloem tissues [13] [16]. This dual-pathway transport provides comprehensive plant protection by delivering the compound to both above-ground and below-ground tissues [13] [16].

The compound's translocation properties enable preventive and therapeutic applications in agricultural settings. Soil applications result in root uptake and systemic distribution, providing protection against soil-borne pathogens [1]. Foliar applications achieve rapid translocation to phloem tissues, offering immediate protection against aerial infections [1]. This versatility in application methods enhances the compound's utility for integrated pest management strategies [1].

Synergistic Effects with Bivalent Metal Cations

The antifungal activity of 2,6-pyridinedicarboxylic acid exhibits remarkable enhancement when combined with bivalent metal cations, creating synergistic effects that significantly amplify its biocidal properties. This metal-mediated enhancement represents a fundamental aspect of the compound's mechanism of action and provides opportunities for optimized agricultural formulations [1] [11] [12].

Zinc(II) complexation produces substantial improvements in antifungal activity across multiple pathogen species. The zinc-2,6-pyridinedicarboxylic acid complex demonstrates enhanced stability and bioavailability compared to the free ligand [11] [12]. Research indicates that zinc coordination occurs through the pyridine nitrogen atom and both carboxylate oxygen atoms, forming stable octahedral complexes with improved cellular uptake properties [11] [12] [17]. These zinc complexes exhibit minimum inhibitory concentrations significantly lower than those of the parent compound alone [18] [19].

Copper(II) coordination creates the most potent antifungal combinations, with copper-2,6-pyridinedicarboxylic acid complexes showing maximum synergistic enhancement [18] [19] [20]. The copper complexes adopt both octahedral and square planar geometries, depending on coordination conditions and co-ligands present [17] [21]. These copper complexes demonstrate exceptional activity against resistant fungal strains, including multidrug-resistant Candida species [20] [22]. The enhanced activity stems from the copper ion's ability to generate reactive oxygen species, creating additional oxidative stress mechanisms that complement the compound's primary mode of action [20] [22].

Cobalt(II) complexation produces significant but moderate enhancement of antifungal activity. Cobalt-2,6-pyridinedicarboxylic acid complexes maintain octahedral coordination geometry and demonstrate improved stability under physiological conditions [17] [23]. These complexes show particular efficacy against filamentous fungi, including agriculturally important species such as Alternaria and Botrytis [18] [19]. The cobalt coordination enhances membrane permeability and facilitates cellular accumulation of the active compound [17] [23].

Calcium(II) and magnesium(II) interactions with 2,6-pyridinedicarboxylic acid produce moderate synergistic effects primarily through stabilization of the compound's bioactive conformation [24] [11]. These alkaline earth metal complexes exhibit weaker binding affinities compared to transition metal complexes but provide important contributions to the compound's overall antifungal activity [11] [12]. The calcium-dipicolinic acid complex, in particular, plays a crucial role in protecting nucleic acids from thermal denaturation, contributing to the compound's stability under stress conditions [24] [11].

Iron(III) complexation produces variable synergistic effects dependent on pH and oxidation state. Iron-2,6-pyridinedicarboxylic acid complexes demonstrate pH-sensitive stability, with optimal activity occurring under acidic conditions [11] [12]. These iron complexes contribute to reactive oxygen species generation through Fenton-like reactions, creating additional antimicrobial mechanisms [25] [26]. The iron coordination enhances the compound's chelating properties, potentially interfering with essential metal cofactors required for fungal metabolism [25] [11].

The synergistic mechanisms involve multiple complementary pathways that collectively enhance antifungal activity. Metal coordination improves compound stability, cellular uptake, and target specificity while creating additional antimicrobial mechanisms through metal-mediated processes [20] [22]. These metal complexes also demonstrate reduced susceptibility to enzymatic degradation, extending their effective duration in biological systems [20] [22].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

4220-17-1 (mono-hydrochloride salt)

63450-91-9 (di-potassium salt)

GHS Hazard Statements

H315 (95.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid

Derivatives. Cryst Growth Des. 2015 Apr 1;15(4):1697-1706. Epub 2015 Mar 20.

PubMed PMID: 25866487; PubMed Central PMCID: PMC4386464.

2: Han Y, Zhou S, Wang L, Guan X. Nanopore back titration analysis of dipicolinic

acid. Electrophoresis. 2015 Feb;36(3):467-70. doi: 10.1002/elps.201400255. Epub

2014 Oct 3. PubMed PMID: 25074707; PubMed Central PMCID: PMC4511083.

3: Datta S, Chatterjee S, Mitra S, Basu S. A reliable phenotypic assay for

detection of ESBLs and AmpCs in MBL-producing gram-negative bacteria with the use

of aminophenylboronic acid, dipicolinic acid and cloxacillin. J Microbiol

Methods. 2015 Aug;115:100-3. doi: 10.1016/j.mimet.2015.05.028. Epub 2015 Jun 3.

PubMed PMID: 26048656.

4: van Dijk K, Voets GM, Scharringa J, Voskuil S, Fluit AC, Rottier WC,

Leverstein-Van Hall MA, Cohen Stuart JW. A disc diffusion assay for detection of

class A, B and OXA-48 carbapenemases in Enterobacteriaceae using phenyl boronic

acid, dipicolinic acid and temocillin. Clin Microbiol Infect. 2014

Apr;20(4):345-9. doi: 10.1111/1469-0691.12322. Epub 2013 Aug 9. PubMed PMID:

23927659.

5: Francis MB, Allen CA, Sorg JA. Spore Cortex Hydrolysis Precedes Dipicolinic

Acid Release during Clostridium difficile Spore Germination. J Bacteriol. 2015

Jul;197(14):2276-83. doi: 10.1128/JB.02575-14. Epub 2015 Apr 27. PubMed PMID:

25917906; PubMed Central PMCID: PMC4524186.

6: Takahashi F, Sumitomo N, Hagihara H, Ozaki K. Increased dipicolinic acid

production with an enhanced spoVF operon in Bacillus subtilis and medium

optimization. Biosci Biotechnol Biochem. 2015;79(3):505-11. doi:

10.1080/09168451.2014.978261. Epub 2014 Nov 17. PubMed PMID: 25402593.

7: Wang J, de Kool RH, Velders AH. Lanthanide-Dipicolinic Acid Coordination

Driven Micelles with Enhanced Stability and Tunable Function. Langmuir. 2015 Nov

10;31(44):12251-9. doi: 10.1021/acs.langmuir.5b03226. Epub 2015 Oct 28. PubMed

PMID: 26479961.